2-Ethoxy-1,3-benzothiazol-5-amine
CAS No.:
Cat. No.: VC17867358
Molecular Formula: C9H10N2OS
Molecular Weight: 194.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10N2OS |
---|---|
Molecular Weight | 194.26 g/mol |
IUPAC Name | 2-ethoxy-1,3-benzothiazol-5-amine |
Standard InChI | InChI=1S/C9H10N2OS/c1-2-12-9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,2,10H2,1H3 |
Standard InChI Key | KQFKSWPSLYBPGX-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=NC2=C(S1)C=CC(=C2)N |
Introduction
Structural and Molecular Characteristics
Core Structure and Substituent Effects
The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring, conferring aromatic stability and electronic diversity. In 2-ethoxy-1,3-benzothiazol-5-amine, the ethoxy (-OCHCH) and amine (-NH) groups introduce steric and electronic modifications:
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Ethoxy group: Enhances lipophilicity and influences electron density via inductive effects .
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Amine group: Provides a site for nucleophilic reactions, enabling functionalization (e.g., acylation, alkylation) .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 194.26 g/mol | |
SMILES | CCOc1nc2cc(N)ccc2s1 | |
logP (Partition Coefficient) | 2.1 (Predicted) |
Synthetic Methodologies
Ring Formation Strategies
The benzothiazole core is typically synthesized via cyclization of o-aminothiophenol derivatives. For 2-ethoxy-1,3-benzothiazol-5-amine, key steps include:
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Cyclization: Reaction of 4-amino-3-ethoxythiophenol with carbonyl sources (e.g., aldehydes) under acidic conditions .
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Functionalization: Introduction of the ethoxy group via nucleophilic substitution using ethyl halides.
Industrial-Scale Production
Optimized protocols employ continuous flow reactors to enhance yield (reported >75%) and purity. Catalytic systems, such as Cu(I)/ligand complexes, improve regioselectivity during ethoxy group installation .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The amine group undergoes reactions with:
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Acyl chlorides: Forms amides (e.g., ) for drug candidate libraries .
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Sulfonyl chlorides: Yields sulfonamides with enhanced bioavailability .
Oxidation and Reduction
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Oxidation: Using converts the thiazole sulfur to sulfoxide/sulfone derivatives, altering electronic properties.
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Reduction: Catalytic hydrogenation (Pd/C) saturates the thiazole ring, generating dihydrobenzothiazole analogs .
Applications in Scientific Research
Pharmaceutical Intermediate
2-Ethoxy-1,3-benzothiazol-5-amine is a precursor in kinase inhibitor synthesis. For example, derivatives target FLT-3 receptors in leukemia therapies .
Table 2: Bioactive Derivatives and Targets
Derivative | Biological Target | Activity (IC) | Source |
---|---|---|---|
N-(5-tert-butyl-isoxazol-3-yl)-urea | FLT-3 kinase | 12 nM | |
Metal chelates (e.g., Cu(II)) | Antimicrobial agents | MIC: 4 µg/mL |
Material Science
The compound’s fluorescence properties enable its use as a probe in polymer degradation studies .
Comparative Analysis with Structural Analogs
Halogen-Substituted Variants
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6-Fluoro derivative: Increased electronegativity improves binding to hydrophobic enzyme pockets.
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6-Methoxy derivative: Enhanced metabolic stability due to reduced oxidative dealkylation .
Table 3: Physicochemical Comparison
Compound | logP | Water Solubility (mg/mL) |
---|---|---|
2-Ethoxy-6-fluoro derivative | 2.5 | 0.8 |
2-Ethoxy-6-methoxy derivative | 1.9 | 1.2 |
Future Directions
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